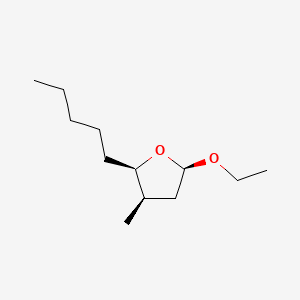
Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci) is a complex organic compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci) likely involves multiple steps, including the formation of the furan ring and subsequent functionalization. Common synthetic routes for furan derivatives include:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Feist-Benary Synthesis: This approach uses α-haloketones and β-dicarbonyl compounds under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Furan derivatives can undergo various chemical reactions, including:
Oxidation: Furans can be oxidized to form lactones or other oxygenated products.
Reduction: Reduction of furans can lead to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction can produce tetrahydrofuran derivatives.
Applications De Recherche Scientifique
Furan derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action for Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci) would depend on its specific interactions with molecular targets. Generally, furans can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran (THF): A simpler furan derivative used as a solvent and in polymer production.
2,5-Dimethylfuran: Known for its potential as a biofuel due to its high energy density.
Furfuryl Alcohol: Used in the production of resins and as a chemical intermediate.
Uniqueness
Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci) is unique due to its specific functional groups, which may impart distinct chemical and biological properties compared to other furan derivatives.
Propriétés
Formule moléculaire |
C12H24O2 |
|---|---|
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
(2R,3R,5R)-5-ethoxy-3-methyl-2-pentyloxolane |
InChI |
InChI=1S/C12H24O2/c1-4-6-7-8-11-10(3)9-12(14-11)13-5-2/h10-12H,4-9H2,1-3H3/t10-,11-,12-/m1/s1 |
Clé InChI |
GDZVPDYJNUKCAQ-IJLUTSLNSA-N |
SMILES isomérique |
CCCCC[C@@H]1[C@@H](C[C@@H](O1)OCC)C |
SMILES canonique |
CCCCCC1C(CC(O1)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


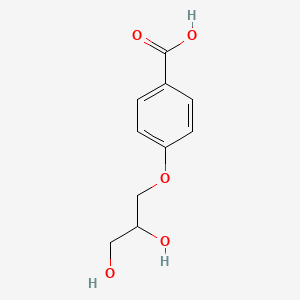
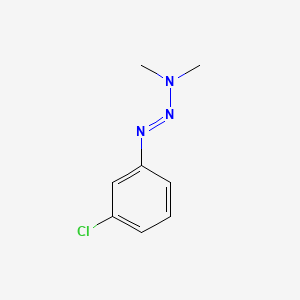
![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
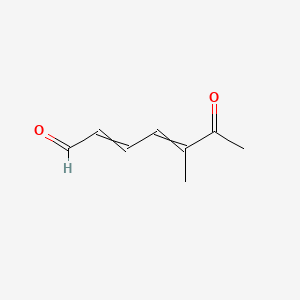
![7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13818451.png)
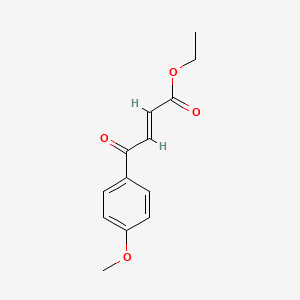
![methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)

![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
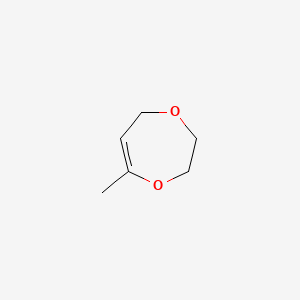
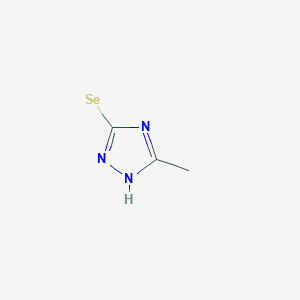
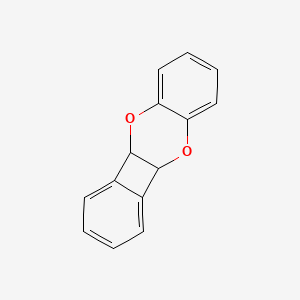
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
